

solubility and stability of Vitamin K5 in aqueous solutions

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An In-depth Technical Guide to the Aqueous Solubility and Stability of Synthetic Vitamin K

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the aqueous solubility and stability of **Vitamin K5** (4-amino-2-methyl-1-naphthol) and the closely related water-soluble analog, Menadione Sodium Bisulfite (MSB), a derivative of Vitamin K3. It includes quantitative data, detailed experimental protocols, and process visualizations to support research and development.

Introduction to Water-Soluble Vitamin K Analogs

Vitamin K5 is the common name for the hydrochloride salt of 4-amino-2-methyl-1-naphthol, a synthetic analog of menadione (Vitamin K3).[1][2][3] Unlike the natural fat-soluble vitamins K1 and K2, synthetic derivatives like **Vitamin K5** and Menadione Sodium Bisulfite (MSB) were developed for their water solubility, allowing for parenteral administration without the need for emulsifiers.[1][4] While offering this advantage, their utility is often limited by significant stability challenges in aqueous environments. This guide will detail these critical physicochemical properties.

Aqueous Solubility

Aqueous solubility is a critical parameter for the formulation of parenteral drug products and for conducting in vitro biological assays. Both **Vitamin K5** and MSB are water-soluble, but to



different extents.

Quantitative Solubility Data

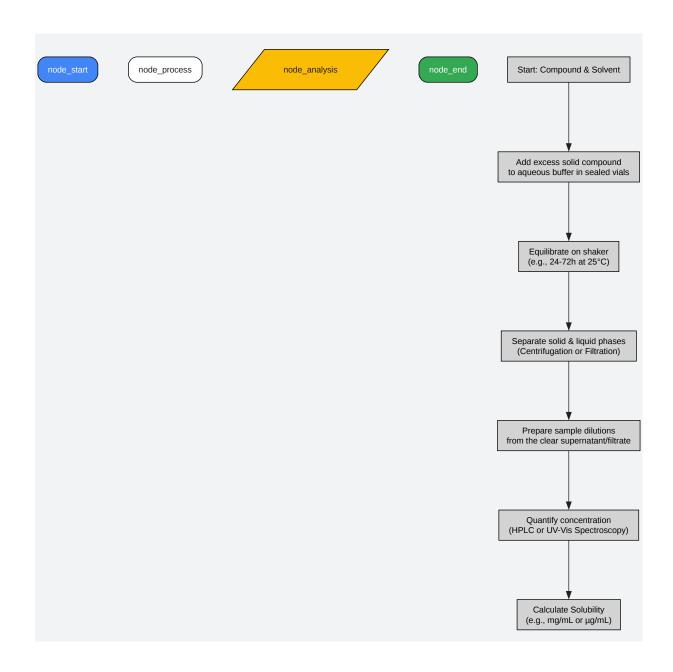
The available quantitative and predicted solubility data for these compounds are summarized below.

Compo und	Commo n Name	Solvent	Temper ature (°C)	рН	Solubilit y	Data Type	Source
4-amino- 2-methyl- 1- naphthol	Vitamin K5	Water	Not Specified	Not Specified	0.56 g/L (560 μg/mL)	Predicted	[3]
Menadio ne Sodium Bisulfite	Vitamin K3 (water- soluble)	H₂O	Not Specified	Not Specified	≥50 mg/mL	Experime ntal	[5][6]

Experimental Workflow for Solubility Determination

The diagram below illustrates a standard workflow for determining the thermodynamic solubility of a compound using the shake-flask method.





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Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Experimental Protocol: Shake-Flask Solubility



This protocol outlines the equilibrium solubility determination via the shake-flask method, a gold standard technique.[2][7][8]

- Preparation: Prepare the desired aqueous solution (e.g., purified water, phosphate-buffered saline at a specific pH).
- Addition of Solute: Add an excess amount of the test compound (e.g., **Vitamin K5** HCl) to a series of glass vials (n=3) containing the prepared solvent. The amount should be sufficient to ensure a solid phase remains after equilibration.
- Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or incubator (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle.
 Separate the saturated aqueous phase from the excess solid by either:
 - Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
 - Filtration: Filter the solution using a low-binding syringe filter (e.g., 0.22 μm PVDF).
- Quantification:
 - Carefully collect an aliquot of the clear supernatant or filtrate.
 - Dilute the sample as necessary with the mobile phase or appropriate solvent.
 - Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
 - Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
- Calculation: The average concentration from the triplicate samples represents the equilibrium solubility of the compound under the tested conditions.

Aqueous Stability



The stability of **Vitamin K5** and MSB in aqueous solutions is highly dependent on environmental factors, particularly pH, temperature, and exposure to light. Degradation can lead to a loss of potency and the formation of potentially harmful byproducts.

Degradation Profile and Pathways

- Vitamin K5 (4-amino-2-methyl-1-naphthol): This compound is particularly unstable in aqueous solutions at neutral pH. It undergoes rapid oxidation and deamination to form menadione (Vitamin K3). This is followed by a condensation reaction between the parent compound and the newly formed menadione, creating a colored precipitant, (4-oxy-2-methylnaphtylimine)-2-methyl-1,4-naphthoquinone.[1][9] This degradation pathway highlights the compound's inherent instability.
- Menadione Sodium Bisulfite (MSB): Forced degradation studies on MSB reveal significant
 decomposition under alkaline and thermal stress.[10][11] It is also susceptible to degradation
 under acidic, oxidative, and photolytic conditions, though typically to a lesser extent.[10][11]
 The bisulfite adduct can be converted back to menadione at a pH greater than 11.[12]

Summary of Stability Data

The following table summarizes the known stability characteristics under various stress conditions.

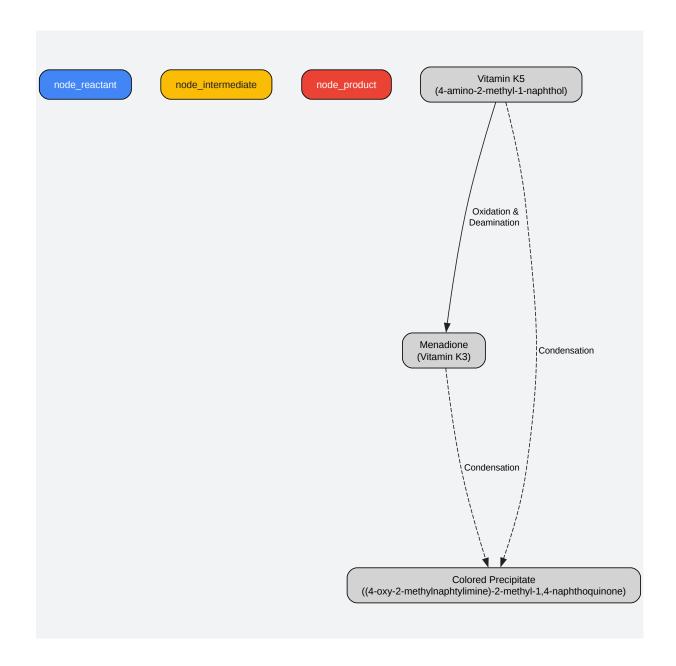


Compound	Condition	Observation	Source
Vitamin K5	Neutral pH	Rapid oxidation and deamination, forming a pink/purple precipitate.	[1][9]
MSB	Alkaline Hydrolysis (0.1 N NaOH)	Extensive degradation observed.	[10]
MSB	Thermal Stress (70°C)	Extensive degradation observed.	[10]
MSB	Acid Hydrolysis (0.1 N HCl)	Degradation observed.	[10]
MSB	Oxidative Stress (10% H_2O_2)		[10]
MSB	Photolytic Stress (UV light at 254 nm)	Degradation observed.	[10]

Visualized Degradation Pathway and Workflow

The diagrams below illustrate the degradation pathway of **Vitamin K5** and a typical workflow for a forced degradation study.

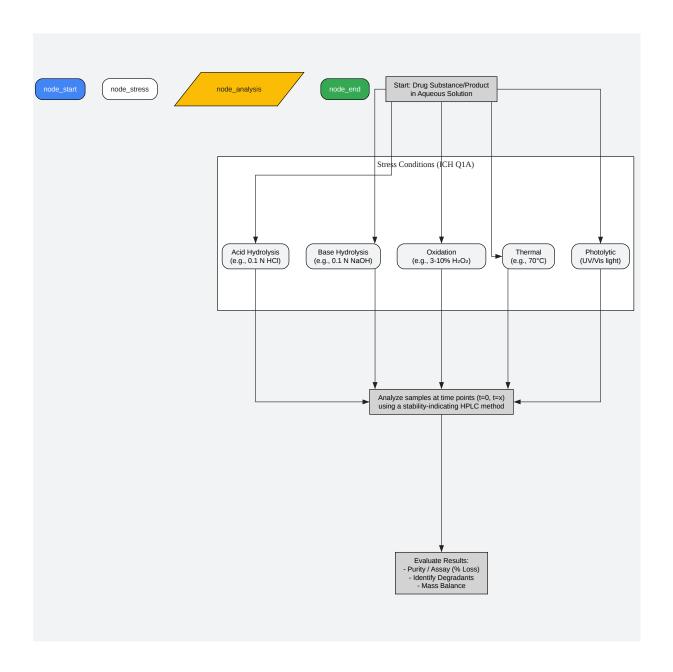




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Caption: Conceptual Degradation Pathway of Vitamin K5 in Aqueous Solution.





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Caption: Workflow for a Forced Degradation Stability Study.



Detailed Experimental Protocol: Forced Degradation Study

This protocol is based on the principles outlined in the ICH Q1A(R2) guideline to establish the intrinsic stability of a drug substance.[13][14] The goal is to achieve 5-20% degradation to provide useful information.[13]

- Stock Solution Preparation: Prepare a stock solution of the test compound (e.g., MSB) in purified water or an appropriate aqueous buffer at a known concentration.
- Application of Stress Conditions: Aliquot the stock solution into separate, protected vials for each stress condition.
 - Acid Hydrolysis: Add an equal volume of an acid solution (e.g., 0.2 N HCl to achieve a final concentration of 0.1 N HCl) and store at a specified temperature (e.g., 70°C) for a set time (e.g., 24-96 hours).
 - Base Hydrolysis: Add an equal volume of a base solution (e.g., 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH) and store at room temperature for a set time.
 - Oxidative Degradation: Add a solution of hydrogen peroxide to achieve a final concentration of 3-10% H₂O₂ and store at room temperature, protected from light, for a set time.
 - Thermal Degradation: Store a vial of the stock solution in a temperature-controlled oven (e.g., 70°C), protected from light, for a set time (e.g., 96 hours).
 - Photodegradation: Expose a vial of the stock solution to a controlled light source as specified in ICH Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
- Sample Analysis:
 - At designated time points (including t=0), withdraw samples from each condition.
 - Neutralize the acidic and basic samples before analysis if necessary.



- Immediately analyze all samples using a validated, stability-indicating HPLC method capable of separating the intact drug from all degradation products.
- Data Evaluation:
 - Calculate the percentage of the remaining intact drug and the percentage of each degradation product.
 - Assess the mass balance to ensure all major degradation products are accounted for.
 - Identify the conditions under which the compound is most unstable to inform formulation and storage strategies.

Conclusion

While **Vitamin K5** and Menadione Sodium Bisulfite offer the advantage of aqueous solubility over natural Vitamin K forms, they exhibit significant stability liabilities. **Vitamin K5** is prone to rapid oxidative degradation at neutral pH. MSB shows marked instability under thermal and alkaline conditions. A thorough understanding of these properties, obtained through rigorous solubility and forced degradation studies as outlined in this guide, is essential for the development of stable, safe, and effective formulations for research or therapeutic use.

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